molecular formula C17H19N3O2 B2913455 2,5-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide CAS No. 1788770-31-9

2,5-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide

Cat. No.: B2913455
CAS No.: 1788770-31-9
M. Wt: 297.358
InChI Key: CMYWDXNGQZEOCI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide is a complex organic compound featuring a furan ring, a pyrrole ring, and a pyridine ring

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. The RAS–MEK–ERK, PLCg, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis, are particularly affected . The inhibition of these pathways can lead to decreased cell growth and migration, as well as reduced angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and migration, as well as angiogenesis . This can lead to the suppression of tumor growth in various types of cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The compound can undergo substitution reactions, especially at the methyl groups on the furan ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.

    Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as amines or thiols are used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan and pyrrole rings.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2,5-Dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. Additionally, its specific substitution pattern and the combination of the three heterocyclic rings make it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-11-15(13(2)22-12)17(21)19-8-4-9-20-10-6-14-5-3-7-18-16(14)20/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYWDXNGQZEOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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